molecular formula C14H14F3NO2 B2799062 1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2176544-74-2

1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2799062
CAS No.: 2176544-74-2
M. Wt: 285.266
InChI Key: LVJYXEGNBZQQLU-UHFFFAOYSA-N
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Description

1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one is a complex organic compound characterized by its trifluoromethyl group and morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative. This is often achieved through the reaction of 4-trifluoromethylphenol with appropriate reagents to introduce the morpholine ring. The reaction conditions usually require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, often with modifications to the functional groups or the morpholine ring.

Scientific Research Applications

1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of diseases such as cancer and inflammatory disorders.

  • Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with trifluoromethyl groups and morpholine rings, such as trifluoromethylmorpholine derivatives.

  • Uniqueness: The specific arrangement of the trifluoromethyl group and the morpholine ring in this compound provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c1-2-13(19)18-7-8-20-12(9-18)10-3-5-11(6-4-10)14(15,16)17/h2-6,12H,1,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJYXEGNBZQQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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